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molecular formula C6H10O4 B150995 Methyl 4-methoxyacetoacetate CAS No. 41051-15-4

Methyl 4-methoxyacetoacetate

Cat. No. B150995
M. Wt: 146.14 g/mol
InChI Key: QGBPKJFJAVDUNC-UHFFFAOYSA-N
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Patent
US06403804B1

Procedure details

In a 2 liter four-necked flask were charged 88.0 g (2.2 mol) of 60% sodium hydride and 753 ml of tetrahydrofuran in a nitrogen stream, and a mixture of 150.6 g (1.0 mmol) of methyl 4-chloro-3-oxo-butyrate and 35.2 g (1.1 mol) of methanol was added thereto dropwise at room temperature (22 to 24° C.). After the addition, the mixture was stirred at room temperature (22 to 24° C.) for 1 hour. The reaction mixture was cooled with ice, and 600 ml (1.2 mol) of 2N hydrochloric acid was added dropwise. The tetrahydrofuran was recovered from the reaction mixture, and 400 ml of toluene was added to the residue. The aqueous phase was extracted with three 200 ml portions of toluene. The organic phase was washed with a 5% sodium chloride aqueous solution, and the solvent was evaporated under reduced pressure. The residue was distilled under reduce pressure (boiling point: 90° C./1000 Pa) to give 107.7 g (74%) of methyl 4-methoxy-3-oxobutyrate as liquid.
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
753 mL
Type
solvent
Reaction Step One
Quantity
150.6 g
Type
reactant
Reaction Step Two
Quantity
35.2 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].Cl[CH2:4][C:5](=[O:11])[CH2:6][C:7]([O:9][CH3:10])=[O:8].[CH3:12][OH:13].Cl>O1CCCC1>[CH3:12][O:13][CH2:4][C:5](=[O:11])[CH2:6][C:7]([O:9][CH3:10])=[O:8] |f:0.1|

Inputs

Step One
Name
Quantity
88 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
753 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
150.6 g
Type
reactant
Smiles
ClCC(CC(=O)OC)=O
Name
Quantity
35.2 g
Type
reactant
Smiles
CO
Step Three
Name
Quantity
600 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
23 (± 1) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature (22 to 24° C.) for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
dropwise at room temperature
CUSTOM
Type
CUSTOM
Details
(22 to 24° C.)
ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran was recovered from the reaction mixture, and 400 ml of toluene
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with three 200 ml portions of toluene
WASH
Type
WASH
Details
The organic phase was washed with a 5% sodium chloride aqueous solution
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COCC(CC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 107.7 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73695.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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